4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
“4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring is attached to a tetrahydrofuran ring, a five-membered ether ring . The carboxylic acid group is attached to the pyrrole ring .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its IR and NMR spectra . The IR spectrum provides information about the functional groups present in the molecule, while the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .
Future Directions
Mechanism of Action
Target of Action
Pyrrole and tetrahydrofuran derivatives have been found in many bioactive compounds, suggesting they may interact with a variety of biological targets . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, some pyrrole derivatives have been found to inhibit certain enzymes or bind to receptors, altering their function .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Many bioactive compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Pyrrole and tetrahydrofuran derivatives, like other organic compounds, would be expected to be metabolized by the liver and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the type of cells it affects. Some potential effects could include altered cell signaling, changes in gene expression, or cell death .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound might be more or less active in different parts of the body due to variations in pH .
Properties
IUPAC Name |
4-(oxolan-2-ylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-12(15)10-6-11-9(3-5-17-11)13(10)7-8-2-1-4-16-8/h3,5-6,8H,1-2,4,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTSIDLMBBOAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C=C2C(=O)O)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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